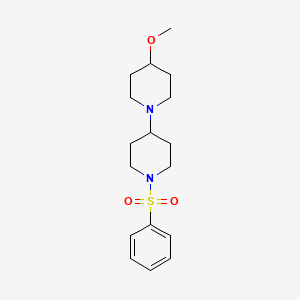

![molecular formula C21H23N3O3S B2849422 N-(6-乙酰基-3-氰-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-3-丁氧基苯甲酰胺 CAS No. 864858-81-1](/img/structure/B2849422.png)

N-(6-乙酰基-3-氰-4,5,6,7-四氢噻吩[2,3-c]吡啶-2-基)-3-丁氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

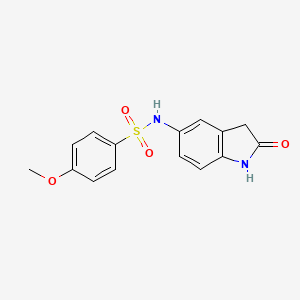

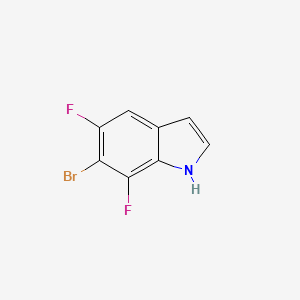

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide” is a compound that belongs to the class of heterocyclic compounds known as tetrahydrothienopyridines . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .

Synthesis Analysis

The synthesis of such compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature has been reported to afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .Chemical Reactions Analysis

This compound has been evaluated for antiproliferative activity on a panel of cancer cell lines . It has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .科学研究应用

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antimicrobial and Antiviral Activities

Pyridine compounds, such as the one , have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The compound’s interaction with a specific protein defines its antimicrobial and antiviral selectivity for the target molecule .

Inhibition of Microtubule Polymerization

The compound has been reported to inhibit microtubule polymerization at high concentrations and shows strong antiproliferative activity at low nanomolar concentrations in a large panel of cells . This makes it a potential candidate for cancer treatment .

Cell Cycle Analysis

The compound has been used in cell cycle analysis studies. It causes a significant and dose-dependent accumulation of the cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .

作用机制

Target of Action

Similar compounds have been found to interact withcell cycle regulation , and VEGFR2 , a receptor tyrosine kinase that plays a crucial role in vascular development and angiogenesis.

Mode of Action

It’s known that similar compounds cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression, leading to cell cycle arrest.

Biochemical Pathways

The compound appears to affect the cell cycle regulation pathway . By causing an accumulation of cells in the G2/M phase, it likely disrupts the normal progression of the cell cycle, which can lead to cell death or senescence. The downstream effects of this disruption can vary depending on the type of cell and the specific context within the organism.

Result of Action

The result of the compound’s action is a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This can lead to cell cycle arrest, which can result in cell death or senescence. This could potentially be leveraged for therapeutic purposes, such as in the treatment of cancer.

未来方向

属性

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-3-4-10-27-16-7-5-6-15(11-16)20(26)23-21-18(12-22)17-8-9-24(14(2)25)13-19(17)28-21/h5-7,11H,3-4,8-10,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIWWSWUZSFGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

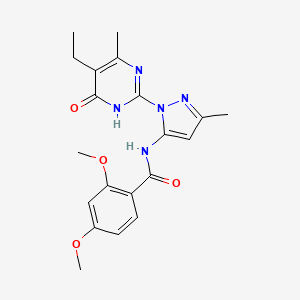

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)

![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)

![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)